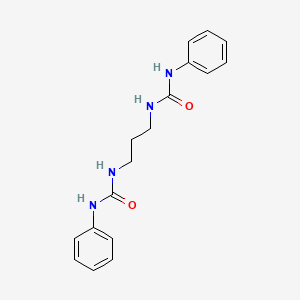![molecular formula C21H24ClN3O4 B4693341 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide](/img/structure/B4693341.png)
2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide
描述
2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and a morpholinylacetyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chlorophenyl acetamide intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Introduction of the methoxy group: The intermediate is then reacted with methoxybenzene in the presence of a catalyst such as aluminum chloride. This step introduces the methoxy group onto the aromatic ring.
Formation of the morpholinylacetyl group: The final step involves the reaction of the intermediate with morpholine and acetic anhydride. This step is typically carried out under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the morpholinylacetyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use as a probe to study biological pathways and interactions. Its functional groups may interact with specific biomolecules, providing insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and chemicals. Its unique properties may contribute to the design of new polymers or catalysts.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide is not fully understood. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The presence of the morpholinylacetyl group may allow for binding to specific active sites, while the methoxy and chlorophenyl groups may contribute to its overall activity and selectivity.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-N-[3-methoxy-4-aminophenyl]acetamide: Lacks the morpholinylacetyl group, which may result in different biological activities and chemical properties.
2-(4-chlorophenyl)-N-[3-hydroxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions with biomolecules.
2-(4-bromophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide: Contains a bromine atom instead of a chlorine atom, which may influence its chemical reactivity and biological activity.
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide contributes to its distinct chemical and biological properties. The presence of the morpholinylacetyl group, in particular, may enhance its potential as a therapeutic agent by allowing for specific interactions with molecular targets.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-13-17(23-20(26)12-15-2-4-16(22)5-3-15)6-7-18(19)24-21(27)14-25-8-10-29-11-9-25/h2-7,13H,8-12,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSUPGYVFUNJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


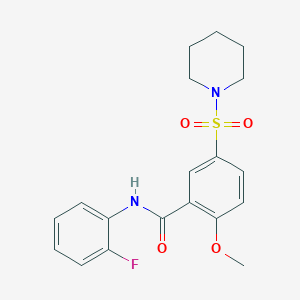
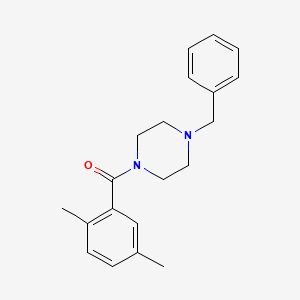
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4693275.png)
![(2E)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B4693278.png)
![4-methoxy-3-[(2-phenylethyl)sulfamoyl]-N-propylbenzamide](/img/structure/B4693281.png)
![4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4693292.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4693309.png)
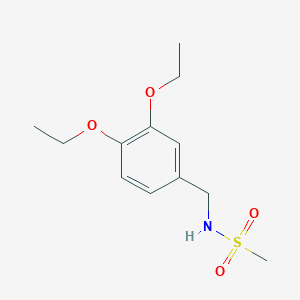
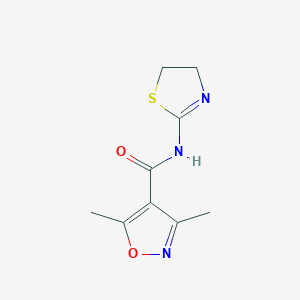
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)
![ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE](/img/structure/B4693325.png)
